2-Fluoro-2-methylpropanimidamide
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Overview
Description
2-Fluoro-2-methylpropanimidamide is a fluorinated organic compound with the molecular formula C4H9FN2 It is characterized by the presence of a fluorine atom attached to a carbon atom, which is also bonded to a methyl group and an imidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-methylpropanimidamide typically involves the introduction of a fluorine atom into a suitable precursor molecule. One common method is the fluorination of 2-methylpropanimidamide using a fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and high efficiency. The use of environmentally benign fluorinating agents is also preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-methylpropanimidamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines .
Scientific Research Applications
2-Fluoro-2-methylpropanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Fluoro-2-methylpropanimidamide involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to the modulation of biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2-methylpropanamide
- 2-Fluoro-2-methylpropanenitrile
- 2-Fluoro-2-methylpropanoic acid
Uniqueness
2-Fluoro-2-methylpropanimidamide is unique due to its imidamide group, which imparts distinct chemical properties compared to other fluorinated compounds. This uniqueness makes it valuable for specific applications where other fluorinated compounds may not be suitable .
Properties
Molecular Formula |
C4H9FN2 |
---|---|
Molecular Weight |
104.13 g/mol |
IUPAC Name |
2-fluoro-2-methylpropanimidamide |
InChI |
InChI=1S/C4H9FN2/c1-4(2,5)3(6)7/h1-2H3,(H3,6,7) |
InChI Key |
PVZMONQUAVHMFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=N)N)F |
Origin of Product |
United States |
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